3-((Benzyloxy)methyl)-1H-pyrazole

Catalog No.
S15493754
CAS No.
M.F
C11H12N2O
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((Benzyloxy)methyl)-1H-pyrazole

Product Name

3-((Benzyloxy)methyl)-1H-pyrazole

IUPAC Name

5-(phenylmethoxymethyl)-1H-pyrazole

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-2-4-10(5-3-1)8-14-9-11-6-7-12-13-11/h1-7H,8-9H2,(H,12,13)

InChI Key

KFKAPFOBVSSJDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=NN2

3-((Benzyloxy)methyl)-1H-pyrazole is an organic compound characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound features a benzyloxy group attached to a methyl group, which is further connected to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are often utilized in medicinal chemistry due to their ability to interact with various biological targets.

  • Oxidation: The benzyloxy group can be oxidized to yield benzaldehyde or benzoic acid derivatives.
  • Reduction: If a nitro group is present, it can be reduced to form an amine.
  • Substitution: The benzyloxy group can be replaced with other nucleophiles under appropriate conditions.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The substitution reactions may involve alkyl halides or acyl chlorides as nucleophiles .

The biological activity of 3-((Benzyloxy)methyl)-1H-pyrazole is notable in various pharmacological contexts. It has been studied for its potential as an enzyme inhibitor and its ability to bind to specific receptors, impacting metabolic pathways. Pyrazole derivatives are often investigated for their anti-inflammatory, analgesic, and anticancer properties, making them valuable in drug development .

The synthesis of 3-((Benzyloxy)methyl)-1H-pyrazole typically involves:

  • Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions between hydrazine and suitable carbonyl compounds.
  • Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution, where a benzyl alcohol derivative reacts with a leaving group on the pyrazole ring.

Industrial production methods often optimize these synthetic routes for larger-scale applications, employing techniques such as continuous flow chemistry to enhance efficiency .

3-((Benzyloxy)methyl)-1H-pyrazole has several applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Agrochemicals: The compound may be utilized in developing herbicides or pesticides due to its biological activity.
  • Specialty Chemicals: It finds use in producing dyes and other industrial products .

Studies on the interactions of 3-((Benzyloxy)methyl)-1H-pyrazole with various molecular targets have revealed its potential mechanisms of action. It can modulate enzyme activity and receptor binding, influencing key biochemical pathways. Research indicates that the compound's unique structure allows it to exhibit selective binding affinities, which is crucial for its biological efficacy .

Several compounds share structural similarities with 3-((Benzyloxy)methyl)-1H-pyrazole. Here are some notable comparisons:

Compound NameKey FeaturesUnique Aspects
1H-Pyrazol-3-amineLacks the benzyloxy groupDifferent reactivity and biological activity
5-(Methoxymethyl)-1H-pyrazol-3-amineContains a methoxy group instead of a benzyloxy groupInfluences chemical properties and applications
5-(Chloromethyl)-1H-pyrazol-3-amineContains a chloromethyl groupDifferent reactivity patterns compared to benzyloxy

The unique presence of the benzyloxy group in 3-((Benzyloxy)methyl)-1H-pyrazole enhances its binding affinity and selectivity in various applications, distinguishing it from other pyrazole derivatives .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

188.094963011 g/mol

Monoisotopic Mass

188.094963011 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

Explore Compound Types